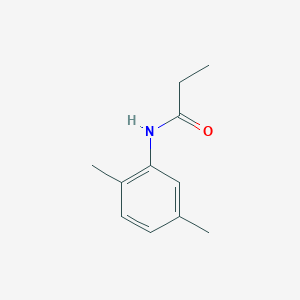

N-(2,5-dimethylphenyl)propanamide

描述

N-(2,5-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2,5-dimethylphenyl group at the nitrogen atom. Its molecular formula is typically C11H15NO, though derivatives with additional functional groups (e.g., sulfonyl, oxadiazole, or thiadiazole moieties) are common in pharmacological and agrochemical research. The compound has garnered attention for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts and as a scaffold in herbicide development . Structural features such as substituent position, lipophilicity, and electronic properties significantly influence its bioactivity and physicochemical characteristics.

属性

CAS 编号 |

50824-88-9 |

|---|---|

分子式 |

C11H15NO |

分子量 |

177.24 g/mol |

IUPAC 名称 |

N-(2,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

InChI 键 |

LLCRDESLNBFWRK-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)C)C |

规范 SMILES |

CCC(=O)NC1=C(C=CC(=C1)C)C |

其他CAS编号 |

50824-88-9 |

产品来源 |

United States |

相似化合物的比较

Structural and Substituent Effects

Substituent Position

N-(2,5-Dimethylphenyl)propanamide vs. N-(3,5-Dimethylphenyl)propanamide

The position of methyl groups on the phenyl ring critically impacts activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity (IC50 ~10 µM), comparable to its 3,5-dimethylphenyl analog . However, steric and electronic differences arise: the 2,5-substitution pattern may enhance interactions with hydrophobic pockets in photosystem II, while the symmetrical 3,5-substitution could optimize electron-withdrawing effects.N-(2,6-Dimethylphenyl)propanamide

In compound 7f (), replacing the 2,5-dimethyl group with 2,6-dimethyl reduces melting point (84–86°C vs. 89–91°C for 2,5-dimethyl), suggesting altered crystallinity due to steric hindrance. This positional isomerism may also affect binding kinetics in biological systems.

Functional Group Modifications

- Such modifications contrast with simpler analogs like 7e (), which features a sulfonyl-piperidine-oxadiazole chain (molecular weight 535 g/mol), enhancing lipophilicity and membrane permeability .

Electron-Withdrawing vs. Electron-Donating Groups

Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)propanamide) in show stronger PET inhibition than methyl-substituted derivatives, attributed to fluorine’s electron-withdrawing nature, which stabilizes charge transfer in photosystem II .

Physicochemical Properties

Melting Points and Solubility

Melting points decrease with ortho-substituents (e.g., 2,6-dimethylphenyl), likely due to reduced symmetry and weaker crystal lattice interactions. Higher molecular weight derivatives (e.g., 535 g/mol in ) exhibit lower solubility in polar solvents, necessitating formulation adjustments for agricultural use .

Spectroscopic Data

- IR Spectroscopy : Compounds with amide groups show characteristic C=O stretches (~1680 cm⁻¹) and N-H bends (~3250 cm⁻¹) (). Thiadiazole derivatives display additional C=N stretches (~1530 cm⁻¹) .

- NMR : The 2,5-dimethylphenyl group in 7e () produces distinct aromatic proton signals at δ 6.8–7.2 ppm, differing from 3,4-dimethylphenyl analogs (δ 7.0–7.5 ppm) due to electronic environments .

Comparative Efficacy in Herbicide Scaffolds

- Sulfonamide Derivatives : Compound 17h (), featuring a 2,5-dimethylphenyl group and sulfamoyl moiety, shows 78% yield and herbicidal activity, likely due to enhanced target-site binding vs. smaller substituents .

- Thiazole and Oxadiazole Hybrids : Derivatives like 7f () exhibit moderate antifungal activity, though less potent than PET inhibitors, highlighting the role of functional group selection in target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。